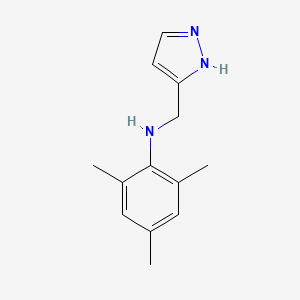![molecular formula C15H20N2O B7575590 N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575590.png)
N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine, also known as MNA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine is not fully understood, but studies have shown that it interacts with various proteins and enzymes in the body. N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine has also been shown to interact with the estrogen receptor, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine has been shown to have various biochemical and physiological effects. Studies have shown that N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine can induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides, and inhibit the activity of histone deacetylases. N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine in lab experiments is that it is a relatively stable compound that can be easily synthesized. N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine also has a low toxicity profile, which makes it a safe compound to work with. However, one limitation of using N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine. One area of research is to further investigate its potential applications in cancer treatment. Studies could focus on optimizing the synthesis method of N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine to improve its anti-cancer properties. Another area of research is to investigate the potential applications of N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine in the treatment of other diseases, such as Alzheimer's disease. Finally, studies could focus on elucidating the mechanism of action of N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine to better understand its activity and potential applications.
Méthodes De Synthèse
N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine can be synthesized through a series of chemical reactions. The synthesis process involves the reaction of 6-methoxy-2-naphthaldehyde with ethylenediamine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine.
Applications De Recherche Scientifique
N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine has anti-cancer properties and can induce apoptosis in cancer cells. N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11(17-8-7-16)12-3-4-14-10-15(18-2)6-5-13(14)9-12/h3-6,9-11,17H,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNWHCPQOTYZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7575523.png)
![N-[(4-cyanophenyl)methyl]prop-2-enamide](/img/structure/B7575525.png)
![N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575531.png)
![N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)


![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)
![N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575598.png)

![3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575616.png)
